2,5-dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
2,5-Dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo-triazines This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolo-triazine derivatives.
Substitution: Formation of alkylated or acylated pyrazolo-triazine derivatives.
Scientific Research Applications
2,5-Dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,5-dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one depends on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may act by inhibiting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,7,8-trinitropyrazolo[5,1-c][1,2,4]triazine: Known for its explosive properties.
2,6-Bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[1,2,4]triazin-3-yl)pyridine: Used for selective extraction of americium.
1,3,5-Triazine derivatives: Known for their phase change material properties.
Uniqueness
2,5-Dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one stands out due to its unique fused ring structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2,5-dimethylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-5-3-6-7(12)10(2)8-4-11(6)9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGIECNMMDHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN(C(=O)C2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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